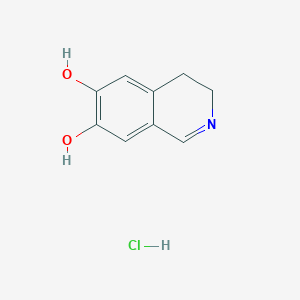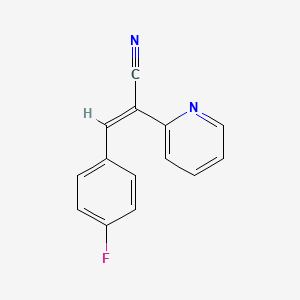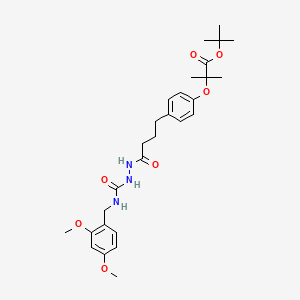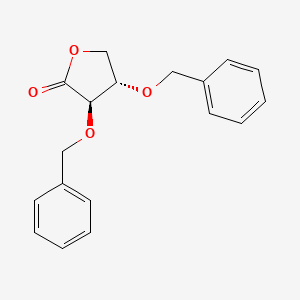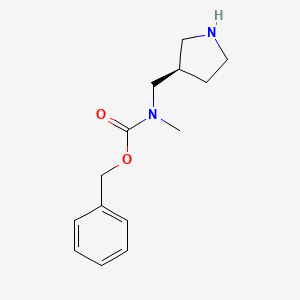
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tetrahydroquinoline ring, and a cyclobutane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline and cyclobutane-1-carboxylic acid.
Protection of Amino Group: The amino group of 1,2,3,4-tetrahydroquinoline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Target Compound: The protected tetrahydroquinoline is then coupled with cyclobutane-1-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), controlled temperatures, and specific catalysts or bases.
Scientific Research Applications
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be strategically removed to expose reactive sites, allowing the compound to participate in further chemical or biological interactions.
Comparison with Similar Compounds
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid: This compound also contains a Boc protecting group and a cyclobutane carboxylic acid moiety but lacks the tetrahydroquinoline ring.
1-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Similar to the target compound but with a cyclohexane ring instead of a cyclobutane ring.
N-Boc-1-aminocyclobutanecarboxylic acid: Another related compound with a Boc-protected amino group and a cyclobutane carboxylic acid structure.
The uniqueness of this compound lies in its combination of the tetrahydroquinoline ring and the cyclobutane carboxylic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25NO4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-11-4-6-13-12-14(7-8-15(13)20)19(16(21)22)9-5-10-19/h7-8,12H,4-6,9-11H2,1-3H3,(H,21,22) |
InChI Key |
SGHGLZBOOVXRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


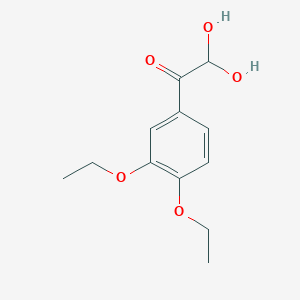
![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
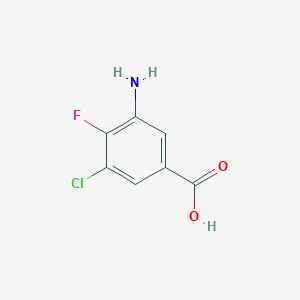
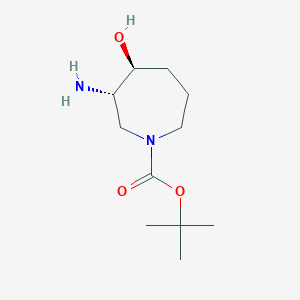
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
